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Compound of Interest

Compound Name: (R)-2-Amino-4-bromobutanoic acid

Cat. No.: B1608060

This guide provides an in-depth overview of the spectroscopic data for (R)-2-Amino-4-
bromobutanoic acid, a non-proteinogenic amino acid of interest in synthetic chemistry and
drug development. The following sections detail the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental
protocols for their acquisition. This document is intended for researchers, scientists, and
professionals in the field of drug development.

Core Spectroscopic Data

The spectroscopic data for (R)-2-Amino-4-bromobutanoic acid is summarized below. The
data is presented in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (*H NMR) provides information about the chemical environment of the hydrogen
atoms in the molecule. The expected chemical shifts for (R)-2-Amino-4-bromobutanoic acid
in a suitable deuterated solvent are presented below. Note that the spectra for the (R) and (S)
enantiomers are identical in an achiral solvent. The provided data is based on the spectrum of
the corresponding (S)-enantiomer hydrobromide salt.[1]

Table 1: *H NMR Spectral Data for (R)-2-Amino-4-bromobutanoic acid Hydrobromide[1]
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Proton Assignment

Chemical Shift (8) in ppm

Multiplicity

-NHs* ~8.45 Broad Singlet
-CH(NHs™*)- ~4.01 Triplet (t)
-CH2Br ~3.65-3.71 Multiplet (m)
-CH2-CH2Br ~2.35 Multiplet (m)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 2: Characteristic IR Absorption Bands for (R)-2-Amino-4-bromobutanoic acid[2]

Approximate

Functional Group Vibrational Mode Wavenumber Intensity
(cm™)

Carboxylic Acid (O-H) Stretching 2500-3300 Broad, Strong

Amine Salt (N-H) Stretching 3000-3300 Strong

Carbonyl (C=0) Stretching 1700-1730 Strong, Sharp

Alkyl (C-H) Stretching 2850-2960 Medium

Alkyl Bromide (C-Br) Stretching 500-600 Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For (R)-2-

Amino-4-bromobutanoic acid, the expected molecular weight can be calculated from its

molecular formula, C4aHsBrNO:2.[3] The presence of a bromine atom will result in a

characteristic isotopic pattern (7°Br and 8!Br) in the mass spectrum.
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Table 3: Mass Spectrometry Data for (R)-2-Amino-4-bromobutanoic acid

Parameter Value
Molecular Formula C4HsBrNO2
Molecular Weight 182.02 g/mol [3]
Exact Mass (Monoisotopic) 180.97384 Da]3]
Expected [M+H]* (7°Br) 181.9816
Expected [M+H]*+ (81Br) 183.9795

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.
These protocols are based on standard techniques for the analysis of amino acids.[4][5][6][7][8]

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-Amino-4-bromobutanoic
acid in a suitable deuterated solvent (e.g., D20, DMSO-ds) to a final concentration of 0.3-0.5
mM.[7] Transfer the solution to a 5 mm NMR tube.

¢ Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and
shim the instrument to optimize the magnetic field homogeneity.

o Data Acquisition: Acquire a one-dimensional *H NMR spectrum. Typical parameters include a
90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16
or 32) to achieve a good signal-to-noise ratio.

» Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the
spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the
chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy Protocol
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Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding a small
amount of the sample with dry potassium bromide and pressing it into a thin, transparent
disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the
solid sample directly on the ATR crystal.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.[9]

Data Acquisition: Record a background spectrum of the empty sample compartment or the
clean ATR crystal. Then, place the sample in the beam path and record the sample
spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible
with the ionization method (e.g., a mixture of water, acetonitrile, and formic acid for
Electrospray lonization - ESI).

Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source
(e.g., ESI or MALDI). Calibrate the instrument using a known standard.

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass
spectrum in the positive or negative ion mode over a relevant mass range. For tandem mass
spectrometry (MS/MS), select the parent ion of interest and fragment it to obtain structural
information.

Data Processing: Analyze the resulting mass spectrum to determine the molecular weight of
the parent ion and identify any characteristic fragment ions. Compare the observed isotopic
pattern with the theoretical pattern for a bromine-containing compound.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of (R)-2-Amino-4-

bromobutanoic acid.
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Overall Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic characterization of (R)-2-Amino-4-bromobutanoic
acid.
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Logical Flow of Spectroscopic Data Interpretation
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Caption: Logical relationships in the spectroscopic elucidation of the compound's structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/protein-biology-application-notes/mass-spectrometry-sample-preparation-procedure-protein-samples.html
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/protein-biology-application-notes/mass-spectrometry-sample-preparation-procedure-protein-samples.html
https://nmr-bio.com/nmr-sample-preparation-guidelines/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2905857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2905857/
https://undergradsciencejournals.okstate.edu/index.php/LSFRS/article/download/2975/871
https://www.benchchem.com/product/b1608060#spectroscopic-data-for-r-2-amino-4-bromobutanoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1608060#spectroscopic-data-for-r-2-amino-4-bromobutanoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1608060#spectroscopic-data-for-r-2-amino-4-bromobutanoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1608060#spectroscopic-data-for-r-2-amino-4-bromobutanoic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1608060?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

